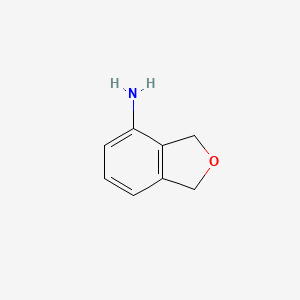

4-Amino-1,3-dihydroisobenzofuran

Übersicht

Beschreibung

4-Amino-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C8H9NO. It is a derivative of isobenzofuran, characterized by the presence of an amino group at the 4-position.

Wirkmechanismus

Target of Action

It is known that dihydroisobenzofuran derivatives, which include 4-amino-1,3-dihydroisobenzofuran, have been found in a number of medications with anti-tumor, anti-diabetic, and antibacterial activities .

Mode of Action

Dihydroisobenzofuran derivatives have been shown to possess credible radical scavenging activity . This suggests that this compound may interact with its targets by neutralizing harmful radicals in the body, thereby preventing oxidative damage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of nitro-substituted isobenzofuran derivatives, followed by catalytic hydrogenation to introduce the amino group . Another approach involves the use of free radical cyclization cascades, which are effective in constructing complex benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as catalytic hydrogenation in the presence of suitable catalysts and solvents. The choice of method depends on factors like yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

4-Amino-1,3-dihydroisobenzofuran has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Isobenzofuran: A parent compound with similar structural features but lacking the amino group.

Isobenzofuran-1(3H)-one: Another derivative with a carbonyl group instead of an amino group.

3-Hydroxyisobenzofuran-1(3H)-one: A hydroxylated derivative with distinct chemical properties.

Uniqueness: 4-Amino-1,3-dihydroisobenzofuran is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-Amino-1,3-dihydroisobenzofuran is a compound with the molecular formula C₈H₉NO, known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amino group at the 4-position of the isobenzofuran structure. This modification enhances its reactivity and biological activity compared to its parent compounds.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been studied for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and inhibit tumor growth through mechanisms such as DNA interstrand cross-linking and G2/M phase arrest in the cell cycle.

Table 1: Summary of Antitumor Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| H1299 (lung) | 5.0 | DNA cross-linking | |

| MX-1 (breast) | 10.0 | Apoptosis induction | |

| PC3 (prostate) | 8.5 | Cell cycle arrest |

Antidiabetic Properties

The compound has also shown promise in antidiabetic research. It appears to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. The mechanism may involve the modulation of glucose metabolism pathways.

Case Study: Antidiabetic Effects

In a study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The compound's ability to improve glycemic control suggests potential use in managing diabetes mellitus.

Antibacterial Activity

Additionally, this compound has demonstrated antibacterial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Bacillus subtilis | 12 µg/mL |

The biological activity of this compound is largely attributed to its ability to scavenge free radicals and modulate oxidative stress. This antioxidant activity plays a crucial role in its anticancer and antibacterial effects by protecting cells from damage.

Radical Scavenging Activity

Studies have shown that this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and inflammation.

Eigenschaften

IUPAC Name |

1,3-dihydro-2-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMUORJBFEXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.